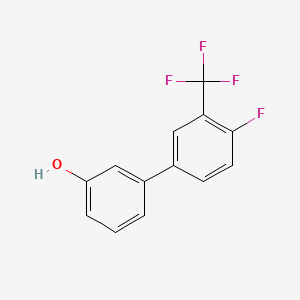

3-(4-Fluoro-3-trifluoromethylphenyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Fluoro-3-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C13H8F4O It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a biphenyl structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-trifluoromethylbenzene and phenol.

Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the two aromatic rings.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may also include steps for the recovery and recycling of solvents and catalysts to reduce costs and environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often under basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted biphenyl derivatives.

Applications De Recherche Scientifique

3-(4-Fluoro-3-trifluoromethylphenyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate

- 4-Fluoro-3-(trifluoromethyl)benzoic acid

- 4-Fluoro-3-(trifluoromethyl)benzylamine

Comparison: 3-(4-Fluoro-3-trifluoromethylphenyl)phenol is unique due to the presence of both fluoro and trifluoromethyl groups on a biphenyl structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Activité Biologique

3-(4-Fluoro-3-trifluoromethylphenyl)phenol is a synthetic organic compound notable for its unique structural features, which include a biphenyl framework with fluoro and trifluoromethyl substituents. These characteristics enhance its reactivity and potential biological activity. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H8F4O

- IUPAC Name : 3-[4-fluoro-3-(trifluoromethyl)phenyl]phenol

- Molecular Weight : 286.2 g/mol

The presence of trifluoromethyl groups significantly influences the compound's lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluoro and trifluoromethyl substituents enhance binding affinity due to their electron-withdrawing properties, which can stabilize interactions with biological macromolecules .

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes related to cancer cell proliferation.

- Receptor Binding : It may modulate receptor activity through competitive or non-competitive inhibition mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. Notably, it has shown cytotoxic effects on cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The half-maximal inhibitory concentration (IC50) values indicate significant potency:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A431 | 5.5 |

| Jurkat | 7.2 |

These results suggest that the compound may interfere with cellular processes critical for tumor growth .

Case Studies

-

Study on Antitumor Activity :

A study published in MDPI evaluated the antitumor effects of various phenolic compounds, including this compound. The results indicated that this compound effectively inhibited cell proliferation in vitro, demonstrating its potential as a lead compound for further development in cancer therapy . -

Antimicrobial Efficacy Assessment :

Another investigation focused on the antimicrobial properties of this compound against a panel of pathogens. The findings revealed that it displayed significant inhibitory activity, particularly against resistant strains, highlighting its potential as an alternative therapeutic agent .

Propriétés

IUPAC Name |

3-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4O/c14-12-5-4-9(7-11(12)13(15,16)17)8-2-1-3-10(18)6-8/h1-7,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDYXDCKIVGIKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683612 |

Source

|

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-86-4 |

Source

|

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.